2-(3,4-dimethoxyphenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3,4-dimethoxyphenylacetic acid and 5-(furan-3-yl)thiophene. These intermediates are then coupled through amide bond formation under specific reaction conditions, often involving the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides and furans, while reduction can produce various reduced derivatives.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3,4-dimethoxyphenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide: shares similarities with other compounds containing furan, thiophene, and aromatic rings.
Naphtho[2,3-b]furan-4,9-dione: Another compound with a furan ring, known for its biological activities.
Indole derivatives: Compounds with similar aromatic structures, known for their diverse biological applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups and heterocyclic rings, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-23-17-5-3-14(11-18(17)24-2)12-20(22)21-9-7-16-4-6-19(26-16)15-8-10-25-13-15/h3-6,8,10-11,13H,7,9,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUFIWDJOAQTRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCC2=CC=C(S2)C3=COC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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